molecular formula C9H11N B1278869 2-(But-3-en-1-yl)pyridine CAS No. 2294-75-9

2-(But-3-en-1-yl)pyridine

Cat. No.: B1278869
CAS No.: 2294-75-9
M. Wt: 133.19 g/mol
InChI Key: UJHRXZWERCGWQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(But-3-en-1-yl)pyridine is an organic compound with the molecular formula C9H11N. It is a derivative of pyridine, where a but-3-en-1-yl group is attached to the second position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(But-3-en-1-yl)pyridine typically involves the reaction of pyridine with but-3-en-1-yl halides under basic conditions. One common method is the nucleophilic substitution reaction where pyridine acts as a nucleophile and displaces the halide group from the but-3-en-1-yl halide. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions: 2-(But-3-en-1-yl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the double bond in the but-3-en-1-yl group to a single bond, forming 2-(butyl)pyridine.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(But-3-en-1-yl)pyridine has several applications in scientific research:

Comparison with Similar Compounds

    2-(Butyl)pyridine: Lacks the double bond present in 2-(But-3-en-1-yl)pyridine.

    2-(But-2-en-1-yl)pyridine: Has a different position of the double bond in the butyl group.

    2-(Pent-3-en-1-yl)pyridine: Contains an additional carbon in the alkyl chain.

Uniqueness: this compound is unique due to the presence of the double bond in the but-3-en-1-yl group, which can participate in additional chemical reactions compared to its saturated counterparts. This structural feature provides versatility in synthetic applications and potential biological activities .

Properties

IUPAC Name

2-but-3-enylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N/c1-2-3-6-9-7-4-5-8-10-9/h2,4-5,7-8H,1,3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJHRXZWERCGWQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30453722
Record name Pyridine, 2-(3-butenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30453722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2294-75-9
Record name 2-(3-Buten-1-yl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2294-75-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 2-(3-butenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30453722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(But-3-en-1-yl)pyridine
Reactant of Route 2
Reactant of Route 2
2-(But-3-en-1-yl)pyridine
Reactant of Route 3
Reactant of Route 3
2-(But-3-en-1-yl)pyridine
Reactant of Route 4
Reactant of Route 4
2-(But-3-en-1-yl)pyridine
Reactant of Route 5
Reactant of Route 5
2-(But-3-en-1-yl)pyridine
Reactant of Route 6
Reactant of Route 6
2-(But-3-en-1-yl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.